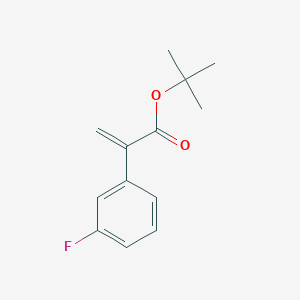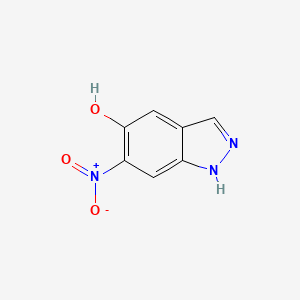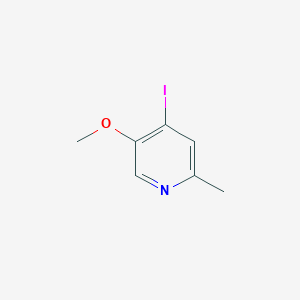
4-Iodo-5-methoxy-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-5-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-2-methylpyridine typically involves the iodination of 2-methoxy-5-methylpyridine. One common method includes the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration reactions.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine group is converted to a diazonium salt.
Iodination: The diazonium salt is then treated with potassium iodide to introduce the iodine atom, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the laboratory synthesis routes. These methods often focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
4-Iodo-5-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted pyridines.
科学的研究の応用
4-Iodo-5-methoxy-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Iodo-5-methoxy-2-methylpyridine depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological activities are still under investigation and may vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 4-Iodo-2-methoxy-5-methylpyridine
- 5-Iodo-2-methoxy-4-methylpyridine
- 2-Methoxy-4-methylpyridine
Uniqueness
4-Iodo-5-methoxy-2-methylpyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies .
特性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
4-iodo-5-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3 |
InChIキー |
AEASBCBZXBCFEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


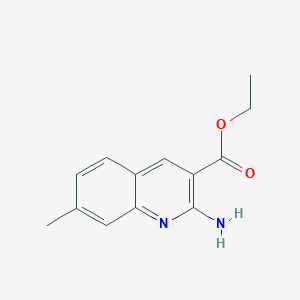

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
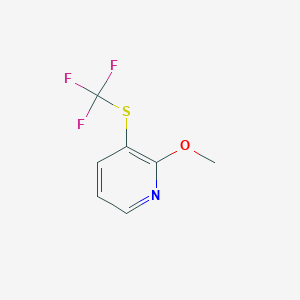
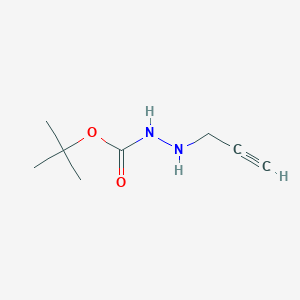
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
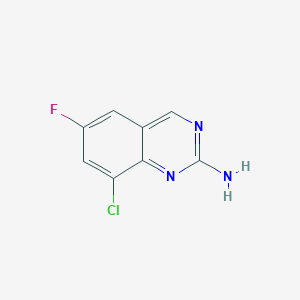



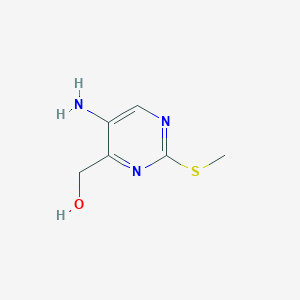
![2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
